N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C24H27N5O4 and its molecular weight is 449.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-{[2-(anilinocarbonyl)-1-(tert-butyl)hydrazino]carbonyl}phenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H24N4O3
- CAS Number : 870-46-2
This compound features a hydrazine moiety linked to an isoxazole carboxamide, which is believed to contribute to its biological activity.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets involved in cancer cell proliferation and antimicrobial resistance. The proposed mechanisms include:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties, potentially by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.
Antitumor Activity
A series of studies have been conducted to evaluate the antitumor efficacy of this compound against several cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (μM) | Assay Type | Notes |
---|---|---|---|
A549 (Lung) | 6.75 | 2D Viability | Significant growth inhibition observed |
HCC827 (Lung) | 6.26 | 2D Viability | Higher sensitivity compared to other lines |
NCI-H358 (Lung) | 9.31 | 2D Viability | Moderate inhibition noted |
MRC-5 (Fibroblast) | 3.11 | Cytotoxicity | Indicated potential toxicity to normal cells |
These findings indicate that while the compound is effective against tumor cells, it also exhibits cytotoxicity towards normal fibroblast cells, suggesting a need for further structural optimization to enhance selectivity.
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. The results indicate:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall integrity.
Case Studies
-
Study on Lung Cancer Cell Lines :
A study involving three human lung cancer cell lines (A549, HCC827, NCI-H358) employed both 2D and 3D culture methods to assess the efficacy of the compound. Results demonstrated that compounds similar in structure exhibited promising antitumor activity, particularly in 2D assays where IC50 values were significantly lower than those observed in 3D cultures . -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties revealed that the compound inhibited bacterial growth effectively at low concentrations. This study highlighted its potential as a lead compound for further development into antibiotic therapies .
Propiedades
IUPAC Name |
N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-15-20(16(2)33-28-15)21(30)26-19-14-10-9-13-18(19)22(31)29(24(3,4)5)27-23(32)25-17-11-7-6-8-12-17/h6-14H,1-5H3,(H,26,30)(H2,25,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYNFVWCJZYDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C(=O)N(C(C)(C)C)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.